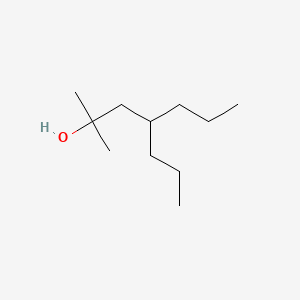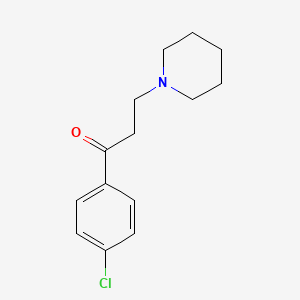![molecular formula C9H8ClNS B15323583 (7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
(7-Chlorobenzo[b]thiophen-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chlorobenzo[b]thiophen-3-yl)methanamine is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 7th position and a methanamine group at the 3rd position of the benzo[b]thiophene ring structure imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorobenzo[b]thiophen-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-mercaptobenzoic acid.
Cyclization: This compound undergoes cyclization to form 7-chlorobenzo[b]thiophene-3(2H)-one.
Reduction: The ketone group is then reduced to form 7-chlorobenzo[b]thiophene-3-methanol.
Amination: Finally, the methanol group is converted to a methanamine group through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(7-Chlorobenzo[b]thiophen-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
科学的研究の応用
(7-Chlorobenzo[b]thiophen-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can modulate various biological pathways.
作用機序
The mechanism of action of (7-Chlorobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with receptor proteins, leading to altered cellular signaling pathways .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine and methanamine groups.
7-Chlorobenzo[b]thiophene: Similar structure but lacks the methanamine group.
Benzo[b]thiophen-3-ylmethanamine: Lacks the chlorine atom at the 7th position.
Uniqueness
(7-Chlorobenzo[b]thiophen-3-yl)methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8ClNS |
|---|---|
分子量 |
197.69 g/mol |
IUPAC名 |
(7-chloro-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5H,4,11H2 |
InChIキー |
SLGUMCQLGJLZPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


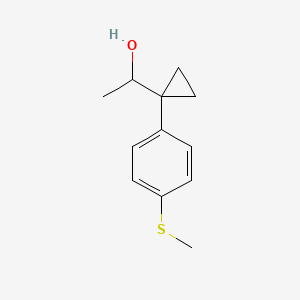

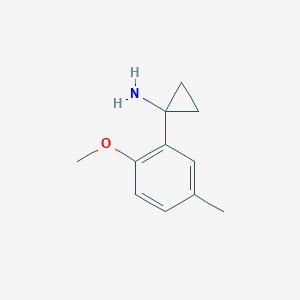
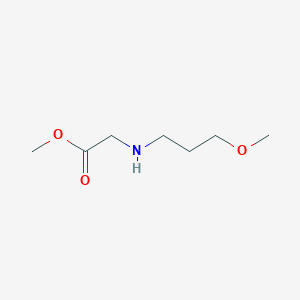
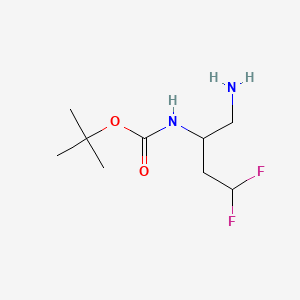
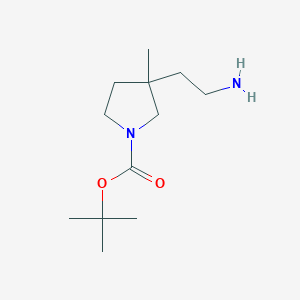


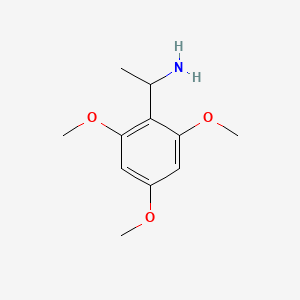
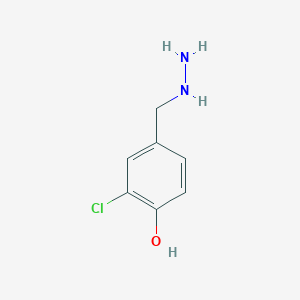
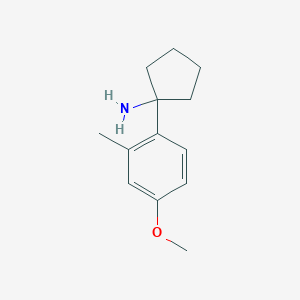
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
